molecular formula C17H18N2O4 B2918630 N-(2-cyanoethyl)-N-(2-furylmethyl)-3,4-dimethoxybenzamide CAS No. 662138-50-3

N-(2-cyanoethyl)-N-(2-furylmethyl)-3,4-dimethoxybenzamide

Cat. No.: B2918630
CAS No.: 662138-50-3
M. Wt: 314.341
InChI Key: DMCLPGWMIFETJP-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(2-furylmethyl)-3,4-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a cyanoethyl group, a furylmethyl group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(2-furylmethyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with N-(2-cyanoethyl)-N-(2-furylmethyl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-(2-furylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyanoethyl)-N-(2-furylmethyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-(2-furylmethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furylmethyl and methoxy groups can participate in various binding interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-N-(2-furylmethyl)-3,4-dimethoxybenzamide: shares similarities with other benzamide derivatives such as:

Uniqueness

The unique combination of the cyanoethyl, furylmethyl, and methoxy groups in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-15-7-6-13(11-16(15)22-2)17(20)19(9-4-8-18)12-14-5-3-10-23-14/h3,5-7,10-11H,4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCLPGWMIFETJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CCC#N)CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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